5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Description
5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol is a useful research compound. Its molecular formula is C90H111N21O24 and its molecular weight is 1321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Hydroxypropyl-alpha-cyclodextrin (HP-α-CD), also known as 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol, is a hydroxyalkyl derivative of cyclodextrin . It is generally used as a substitute of α-cyclodextrin for potential application in food, cosmetics, and pharmaceutical industries . It may be used as a parenteral drug carrier on account of its attractive characteristics such as a greater extent of solubility in water, high dissolution capacity for weakly soluble analytes, and low toxicity .
Mode of Action
The mode of action of HP-α-CD is primarily based on its ability to form inclusion complexes with various substances, thereby enhancing their solubility and stability . This property is particularly useful in the pharmaceutical industry, where HP-α-CD can enhance the bioavailability of drugs that are otherwise poorly soluble .
Biochemical Pathways
Instead, it acts as a carrier molecule that can enhance the delivery and effectiveness of other substances, such as drugs, by improving their solubility and stability .
Pharmacokinetics
The pharmacokinetics of HP-α-CD are largely dependent on the specific substance it is complexed with. As a carrier molecule, HP-α-CD can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of these substances, thereby improving their bioavailability .
Result of Action
The primary result of HP-α-CD’s action is the enhanced solubility and stability of the substances it complexes with. This can lead to improved bioavailability and effectiveness of these substances, particularly in the case of drugs that are otherwise poorly soluble .
Action Environment
The action of HP-α-CD can be influenced by various environmental factors. For example, the solubility of HP-α-CD can be affected by the pH and ionic strength of the solution it is in . Additionally, the stability of the complexes formed by HP-α-CD can be influenced by temperature and humidity .
Biochemical Analysis
Biochemical Properties
It is known that cyclodextrins, including Hydroxypropyl-alpha-cyclodextrin (DS~4.5), have the ability to form inclusion complexes with a variety of molecules, which can alter the physical and chemical properties of the guest molecules . This property makes Hydroxypropyl-alpha-cyclodextrin (DS~4.5) a valuable tool in biochemical reactions.
Cellular Effects
The cellular effects of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) are largely dependent on the specific molecules it interacts with. By forming inclusion complexes, Hydroxypropyl-alpha-cyclodextrin (DS~4.5) can influence the solubility, stability, and bioavailability of these molecules, which can in turn affect various cellular processes .
Molecular Mechanism
The molecular mechanism of action of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) is primarily based on its ability to form inclusion complexes with other molecules. The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic interior, allowing it to encapsulate hydrophobic molecules and increase their solubility in aqueous environments .
Temporal Effects in Laboratory Settings
Cyclodextrins are generally stable and resistant to enzymatic degradation, suggesting that Hydroxypropyl-alpha-cyclodextrin (DS~4.5) may also exhibit long-term stability .
Dosage Effects in Animal Models
The effects of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) at different dosages in animal models have not been extensively studied. Cyclodextrins are generally considered safe and have been used in various pharmaceutical applications .
Metabolic Pathways
Cyclodextrins are not typically metabolized by the body and are excreted unchanged .
Transport and Distribution
Due to their ability to form inclusion complexes, cyclodextrins can potentially influence the distribution of other molecules within the body .
Subcellular Localization
Cyclodextrins are generally soluble in water and can potentially interact with various cellular components .
Properties
IUPAC Name |
5,10,15,20,25,30-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H96O36/c1-19(55)7-73-13-25-43-31(61)37(67)49(79-25)86-44-26(14-74-8-20(2)56)81-51(39(69)33(44)63)88-46-28(16-76-10-22(4)58)83-53(41(71)35(46)65)90-48-30(18-78-12-24(6)60)84-54(42(72)36(48)66)89-47-29(17-77-11-23(5)59)82-52(40(70)34(47)64)87-45-27(15-75-9-21(3)57)80-50(85-43)38(68)32(45)62/h19-72H,7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYGZCSMCXHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H96O36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | .alpha.-Cyclodextrin, 2-hydroxypropyl ethers | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
128446-33-3 | |
Record name | .alpha.-Cyclodextrin, 2-hydroxypropyl ethers | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .alpha.-Cyclodextrin-2-hydroxypropylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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